1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-8-2-3-9-10(4-8)18-12(13-9)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZNMMRDKUGBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation via Cyclization of Aminoalcohols
- A key method involves cyclizing aminoalcohol precursors in the presence of triethylamine as a base in an aqueous medium, which promotes efficient intramolecular cyclization to form the azetidine ring.
- The aminoalcohol intermediate is prepared by reaction of an epoxy halide (e.g., epichlorohydrin) with an amine (e.g., benzylamine or substituted benzylamines).
- Cyclization conditions: heating at 50–150 °C, often under reflux, with triethylamine removing hydrogen halide by-products and precipitating amine hydrohalide salts, which aids purification.
- Phase transfer catalysts such as tetrabutylammonium iodide can accelerate cyclization, with catalyst loading between 0.1–1.6 mol%.
Protection and Functional Group Manipulation
- The azetidine nitrogen is often protected with tert-butoxycarbonyl (Boc) groups during intermediate steps to facilitate selective reactions and improve stability.
- Halogenated azetidines (e.g., 3-iodoazetidine derivatives) can be synthesized via mesylation and halide displacement, serving as versatile intermediates for further functionalization.
Conversion to Azetidine-3-carboxylic Acid
- Halogenated azetidines undergo nucleophilic substitution (e.g., cyanide displacement) followed by hydrolysis to yield azetidine-3-carboxylic acid derivatives.
- Alternative routes involve hydrogenation of N-benzyl azetidine-3-carboxylic acid intermediates using palladium on charcoal catalysts under hydrogen atmosphere at 50–55 °C to remove protecting groups and yield the free acid.
Synthesis of the Benzothiazole Moiety
- The benzothiazole ring with a 6-methoxy substituent is typically synthesized by condensation of 2-aminothiophenol derivatives with appropriate aldehydes or carboxylic acid derivatives.
- The methoxy group is introduced either by using 6-methoxy-2-aminothiophenol as a starting material or by methylation of hydroxyl precursors on the benzothiazole ring.
- The benzothiazole intermediate is then functionalized at the 2-position to allow coupling with the azetidine ring.
Coupling of Azetidine and Benzothiazole Units
- The linkage of the azetidine nitrogen to the benzothiazole 2-position is achieved via nucleophilic substitution or amide bond formation depending on the functional groups present.
- Typical conditions involve reacting the azetidine derivative with a benzothiazole halide or activated ester under controlled temperature and solvent conditions to ensure selective bond formation.
- Solvent choice (e.g., polar aprotic solvents) and catalysts (e.g., bases like triethylamine) are optimized to maximize yield and minimize side reactions.
Purification and Characterization
- Purification methods include crystallization, extraction, and chromatographic techniques.
- For industrial scale, continuous flow reactors may be employed to enhance reaction control and throughput.
- The final compound is characterized by spectroscopic methods (NMR, IR, MS) and elemental analysis to confirm structure and purity.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Benzothiazole ring formation | 2-Aminothiophenol derivative + aldehyde | Methoxy introduced at 6-position |
| 2 | Aminoalcohol synthesis | Epichlorohydrin + amine (e.g., benzylamine) | Forms precursor for azetidine |
| 3 | Cyclization to azetidine | Triethylamine, aqueous medium, 50–150 °C | Phase transfer catalyst optional |
| 4 | Halogenation/functionalization | Mesylation, KI displacement | Prepares for carboxylation |
| 5 | Conversion to carboxylic acid | Hydrolysis of nitriles or hydrogenation | Pd/C catalyst, H2 atmosphere |
| 6 | Coupling benzothiazole and azetidine | Nucleophilic substitution, base (triethylamine) | Solvent: polar aprotic solvents |
| 7 | Purification | Crystallization, filtration, chromatography | Continuous flow possible |
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For example, benzothiazole derivatives have shown effectiveness against various bacterial and fungal pathogens.
Minimum Inhibitory Concentration (MIC) values for related compounds suggest significant antimicrobial potential:
| Compound | MIC (μmol/mL) |
|---|---|
| Compound A | 10.7 - 21.4 |
| Compound B | 21.4 - 40.2 |
These findings suggest that structural modifications can lead to enhanced antimicrobial efficacy.
Antitumor Activity
The compound's structural similarity to known antitumor agents has prompted investigations into its potential anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Evaluation
A study evaluated the antitumor activity of similar compounds against human tumor cells using the following parameters:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These results indicate that structural modifications can lead to varying degrees of cytotoxicity.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
- Researchers conducted a series of experiments to evaluate the antimicrobial activity of benzothiazole derivatives, including the target compound.
- Results indicated a strong correlation between structural features and antimicrobial potency.
-
In Vitro Antitumor Studies :
- A comprehensive analysis was performed on various cancer cell lines, demonstrating significant inhibition of cell growth.
- The study highlighted the potential for further development into therapeutic agents.
Mechanism of Action
The mechanism by which 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing applications in medicine and other fields.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs and their distinguishing features:
Key Differences and Implications
Substituent Effects on Benzothiazole Core
- 6-Methoxy vs. 6-Methylsulfonyl: The methoxy group (electron-donating) enhances resonance stabilization of the benzothiazole ring, favoring interactions with hydrophobic pockets in targets like S1P1 .
Positional Isomerism (6-OCH₃ vs. 4-OCH₃) :
Core Heterocycle Modifications
Benzothiazole vs. Benzofuran :
Pyrazine Replacement :
Azetidine Modifications
- Carboxylic Acid vs. Protected Derivatives :
- The unprotected carboxylic acid in the target compound is essential for ionic interactions in biological targets. Protected variants (e.g., tert-butyl esters in ) serve as prodrugs with improved oral bioavailability .
Biological Activity
1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H12N2O3S
- CAS Number : 1283109-40-9
This structure contributes to its biological activity through interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methoxybenzothiazole derivatives with azetidine carboxylic acids. Various methods have been reported in the literature, including microwave-assisted synthesis which enhances yield and purity.
Antimicrobial Activity
Studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. Specifically, this compound has shown activity against a range of pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate Antibacterial | |
| Candida albicans | Potent Antifungal | |
| Staphylococcus aureus | Moderate Antibacterial |
The compound's efficacy against these pathogens suggests its potential as an antimicrobial agent.
Anticancer Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit anticancer activities. In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15.0 | |
| SK-Hep-1 (Liver Cancer) | 20.0 | |
| NUGC-3 (Gastric Cancer) | 18.0 |
These findings indicate a promising role in cancer therapy, warranting further investigation into its mechanisms of action.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. It has been evaluated in models of neurodegenerative diseases, showing potential in reducing neuronal cell death associated with oxidative stress.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study involving human chronic myelogenous leukemia cells demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest.
- Neuroprotection in Animal Models : In a rat model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced markers of neuroinflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, and how can yield be improved?
- Methodological Answer : The compound is typically synthesized via reductive amination between 6-methoxy-1,3-benzothiazol-2-amine and azetidine-3-carboxylic acid derivatives. Key steps include:
- Azetidine coupling : Use aldehydes (e.g., substituted benzaldehydes) and azetidine-3-carboxylic acid in methanol/acetic acid with NaBH₃CN as a reducing agent, achieving yields of ~48–52% .
- Optimization : Increase yield by varying stoichiometry (e.g., 1:1.1 molar ratio of aldehyde to azetidine), solvent polarity, or using microwave-assisted synthesis to accelerate reaction kinetics.
Q. How can structural features of this compound be rigorously characterized?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., triclinic P1 space group with N–H⋯N and C–H⋯O interactions) .
- Spectroscopy : Use IR to identify functional groups (e.g., C=O stretch at ~1668 cm⁻¹, NH stretch at ~3178 cm⁻¹) and ¹³C NMR to assign carbonyl carbons (~170 ppm) .
- Thermal analysis : Determine melting points (e.g., 485–486 K) and stability under varying pH/temperature .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 2–9). Adjust co-solvents (e.g., PEG-400) for in vivo studies .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Note susceptibility to hydrolysis in acidic/alkaline conditions due to the azetidine ring .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound in receptor-binding studies?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., methoxy group position, benzothiazole substitution) and assess activity against target receptors (e.g., EP2, S1P receptors) .
- In vitro assays : Use radioligand displacement (e.g., ³H-PGE₂ for EP2 receptors) or calcium flux assays in recombinant cell lines. Compare IC₅₀ values to establish SAR trends .
- Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with biological activity .
Q. What experimental models are suitable for evaluating the pharmacological activity of this compound?
- Methodological Answer :
- In vitro : Human non-pregnant myometrium or mouse trachea smooth muscle preparations for assessing EP2 receptor antagonism .
- In vivo : Rodent models (e.g., rat inflammation assays) with oral/intravenous administration. Monitor pharmacokinetics (Cmax, Tmax) via LC-MS/MS .
- Toxicity : Screen for off-target effects using cytochrome P450 inhibition assays and hERG channel binding studies .
Q. How can computational methods enhance understanding of this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use crystal structures (e.g., EP2 receptor PDB: 5KWC) to predict binding poses. Focus on hydrogen bonds between the carboxylic acid group and Arg³⁰⁶ .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of interactions (e.g., RMSD < 2 Å).
- QSAR modeling : Train models with descriptors like logP, polar surface area, and topological torsion to predict bioavailability .
Data Contradictions and Resolution
- Synthesis Yield Variability : Discrepancies in yields (48% vs. 52%) may arise from solvent purity or reaction scale. Address via controlled DOE (Design of Experiments) to isolate critical factors .
- Biological Activity Differences : Conflicting IC₅₀ values across studies may reflect assay conditions (e.g., cell line variability). Standardize protocols using reference antagonists (e.g., PF-04418948) as internal controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
